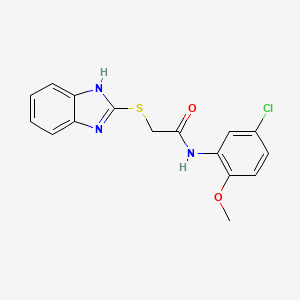

2-(1H-benzimidazol-2-ylthio)-N-(5-chloro-2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of benzimidazole derivatives known for various biological activities. Benzimidazole and its derivatives are crucial in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by functionalization at different positions. The synthesis can start from various substrates like o-phenylenediamine and carboxylic acid derivatives, undergoing condensation reactions to form the benzimidazole nucleus. Subsequent thiation and acylation reactions introduce the thioether and acetamide functionalities, respectively (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Molecular Structure Analysis

Benzimidazole derivatives' structure is typically confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry. These analytical techniques help elucidate the compound's molecular framework, including the arrangement of the benzimidazole core, thioether linkage, and acetamide side chain (Krzysztof Z Łączkowski, 2013).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, enabling the introduction of different functional groups. These chemical transformations allow for the diversification of benzimidazole-based compounds for different biological applications (M. Duran & M. Canbaz, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, depend on the functional groups attached to the benzimidazole core. These properties are crucial for the compound's formulation and application in drug development (Salahuddin et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity (pKa), reactivity, and stability, are influenced by the structure of the benzimidazole derivatives. These properties are significant for understanding the compound's behavior in biological systems and its interaction with biological targets (S. Ozden et al., 2005).

Applications De Recherche Scientifique

Antitumor Activity

Benzimidazole derivatives have been synthesized and evaluated for their potential antitumor activity. For instance, compounds with a benzimidazole backbone have shown considerable anticancer activity against some cancer cell lines. The structural feature of benzimidazole coupled with different heterocyclic rings has been instrumental in identifying compounds with promising antitumor properties (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Antibacterial Activity

N-substituted phenyl acetamide benzimidazole-based derivatives have been systematically analyzed for their antibacterial efficacy, especially against Methicillin-Resistant Staphylococcus aureus (MRSA). These derivatives have shown significant potent antibacterial activity, indicating the potential of benzimidazole compounds in addressing antibiotic resistance challenges (S. Chaudhari et al., 2020).

Antiviral Activity

Research on benzimidazole derivatives incorporating triazole moiety has revealed some compounds with activity against hepatitis C virus (HCV), highlighting the potential of these compounds in developing new antiviral agents. The studies suggest the significance of the substituent at position 2 of benzimidazole for HCV inhibition (B. G. Youssif et al., 2016).

Corrosion Inhibition

Benzimidazole derivatives have also been explored for their corrosion inhibition potential. These compounds have shown promising results in protecting carbon steel against corrosion in acidic environments. The findings suggest applications of benzimidazole derivatives beyond medicinal chemistry, extending to materials science and engineering (Z. Rouifi et al., 2020).

Anthelmintic Activity

Some benzimidazole compounds have been synthesized and evaluated for their anthelmintic activity, demonstrating efficacy against parasitic worms. This suggests the potential of benzimidazole derivatives in developing new treatments for parasitic infections (P. S. Kumar, J. Sahoo, 2014).

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c1-22-14-7-6-10(17)8-13(14)18-15(21)9-23-16-19-11-4-2-3-5-12(11)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOQVCXLRVXMOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)

![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)

![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)

![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)

![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)

![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)

![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)

![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)

![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)